Neouralenol
Neouralenol
Neouralenol belongs to the class of organic compounds known as 2'-prenylated flavones. These are flavones that features a C5-isoprenoid substituent at the 2'-position. Thus, neouralenol is considered to be a flavonoid lipid molecule. Neouralenol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, neouralenol is primarily located in the membrane (predicted from logP). Outside of the human body, neouralenol can be found in herbs and spices. This makes neouralenol a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
139163-16-9
VCID:
VC21224125
InChI:
InChI=1S/C20H18O7/c1-9(2)3-4-10-11(5-6-13(21)17(10)24)20-19(26)18(25)12-7-14(22)15(23)8-16(12)27-20/h3,5-8,21-24,26H,4H2,1-2H3
SMILES:
CC(=CCC1=C(C=CC(=C1O)O)C2=C(C(=O)C3=CC(=C(C=C3O2)O)O)O)C
Molecular Formula:
C20H18O7
Molecular Weight:
370.4 g/mol
Neouralenol
CAS No.: 139163-16-9
Cat. No.: VC21224125
Molecular Formula: C20H18O7
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Neouralenol belongs to the class of organic compounds known as 2'-prenylated flavones. These are flavones that features a C5-isoprenoid substituent at the 2'-position. Thus, neouralenol is considered to be a flavonoid lipid molecule. Neouralenol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, neouralenol is primarily located in the membrane (predicted from logP). Outside of the human body, neouralenol can be found in herbs and spices. This makes neouralenol a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 139163-16-9 |
| Molecular Formula | C20H18O7 |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | 2-[3,4-dihydroxy-2-(3-methylbut-2-enyl)phenyl]-3,6,7-trihydroxychromen-4-one |
| Standard InChI | InChI=1S/C20H18O7/c1-9(2)3-4-10-11(5-6-13(21)17(10)24)20-19(26)18(25)12-7-14(22)15(23)8-16(12)27-20/h3,5-8,21-24,26H,4H2,1-2H3 |
| Standard InChI Key | XHGNOEWBXVPYDM-UHFFFAOYSA-N |
| SMILES | CC(=CCC1=C(C=CC(=C1O)O)C2=C(C(=O)C3=CC(=C(C=C3O2)O)O)O)C |
| Canonical SMILES | CC(=CCC1=C(C=CC(=C1O)O)C2=C(C(=O)C3=CC(=C(C=C3O2)O)O)O)C |
| Melting Point | 229-231°C |
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